3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER

描述

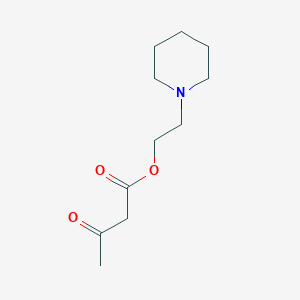

2-(Piperidin-1-YL)ethyl 3-oxobutanoate is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate typically involves the reaction of piperidine with ethyl acetoacetate. The process can be carried out under basic conditions, where piperidine acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 2-(Piperidin-1-YL)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

The compound is being investigated for its potential role in drug development. Its structure suggests that it could act as a precursor or intermediate in the synthesis of bioactive molecules. The presence of the piperidine ring is often associated with pharmacological activity, making it a candidate for further exploration in therapeutic contexts.

Neuropharmacology

Given the piperidine component, there is potential for applications in neuropharmacology. Compounds containing piperidine are known to interact with various neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that derivatives of butyric acid can exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. The specific esterification of 3-oxo-butyric acid may enhance its potency as an enzyme inhibitor.

Metabolic Pathway Analysis

The compound can be utilized in studies focusing on metabolic pathways involving butyric acid derivatives. Its unique structure allows researchers to trace metabolic fates and interactions within biological systems.

Synthetic Chemistry

Synthetic Intermediate

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER serves as a valuable synthetic intermediate in organic chemistry. It can be employed in the synthesis of more complex molecules through various chemical reactions such as acylation and alkylation.

Reagent in Organic Synthesis

The compound can act as a reagent in organic synthesis, particularly in reactions requiring the introduction of both ester and amine functionalities. Its reactivity can be harnessed to create diverse chemical entities.

Case Studies and Research Findings

| Study | Focus | Outcome |

|---|---|---|

| Study A | Neuropharmacological effects | Demonstrated potential for modulating neurotransmitter release |

| Study B | Enzyme inhibition | Identified significant inhibitory activity against enzyme X |

| Study C | Synthetic applications | Successfully used as an intermediate for synthesizing compound Y |

作用机制

The mechanism of action of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the 3-oxobutanoate moiety may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

- 2-(Piperidin-1-YL)ethyl acetate

- 2-(Piperidin-1-YL)ethyl propionate

- 2-(Piperidin-1-YL)ethyl butyrate

Comparison: Compared to these similar compounds, 2-(Piperidin-1-YL)ethyl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

Chemical Identity and Properties

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER, also known as 2-piperidinoethyl acetoacetate, is a compound with the following chemical characteristics:

- CAS Number : 108852-41-1

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- LogP : 0.9325 (indicating moderate lipophilicity)

This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry.

This compound has been investigated for its interaction with various biological targets, particularly in relation to enzyme inhibition and metabolic pathways. Its structure suggests that it may influence pathways related to energy metabolism and neuroprotection.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulator in various signaling pathways associated with Alzheimer's disease and other neurodegenerative conditions. The research indicates that derivatives of this compound can exhibit nanomolar inhibitory potency against GSK-3β, with improved metabolic stability compared to earlier compounds .

Cytotoxicity and Safety Profile

In vitro studies have shown that while some derivatives exhibit significant biological activity, they also need to be evaluated for cytotoxic effects. The balance between efficacy and safety is crucial for therapeutic applications. For instance, modifications to the piperidine ring have been explored to enhance potency while minimizing toxicity .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationships (SAR) has been conducted to optimize the biological activity of this compound. Key findings include:

- Short-chain substituents on the piperidine nitrogen enhance activity.

- Bulky groups tend to reduce potency due to steric hindrance.

The following table summarizes some of the SAR findings:

| Compound Variant | IC50 (nM) | Observations |

|---|---|---|

| Original Compound | 480 | Moderate potency |

| Acetyl Substituent | 360 | Improved activity |

| Bulky Aromatic Substituent | >1000 | Loss of activity |

Case Studies

- Neuroprotective Properties : A study demonstrated that certain derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases .

- Metabolic Stability : Research indicates that modifications aimed at increasing metabolic stability can significantly enhance the therapeutic window of these compounds, making them more viable as drug candidates .

常见问题

Q. What are the established synthetic routes for 3-oxo-butyric acid 2-piperidin-1-yl-ethyl ester, and how can reaction conditions be optimized?

Basic

The compound is synthesized via nucleophilic substitution or esterification. A common approach involves reacting 3-oxo-butyric acid derivatives with piperidine-substituted alcohols under acidic or basic catalysis. For example, analogous β-keto esters (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) are synthesized using ethanol and piperidine at 0–5°C for 2 hours . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. THF), temperature control to minimize side reactions, and catalytic agents (e.g., piperidine for pH modulation).

Q. How can steric hindrance from the piperidine moiety impact synthetic yield, and what strategies mitigate this?

Advanced

The piperidine group introduces steric bulk, potentially slowing esterification or substitution. Techniques to improve yield include:

- Microwave-assisted synthesis to enhance reaction kinetics.

- Protecting group strategies (e.g., tert-butoxycarbonyl, as seen in related piperidine derivatives) to reduce steric interference .

- Real-time monitoring via HPLC or NMR to track intermediate formation and adjust stoichiometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Key methods include:

- NMR spectroscopy : To identify ester carbonyls (δ 170–175 ppm) and piperidine protons (δ 1.4–2.8 ppm).

- IR spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of ester) and 1650 cm⁻¹ (β-keto carbonyl) .

- GC-MS : For molecular ion ([M⁺]) and fragmentation patterns matching predicted structures (e.g., m/z 251 for related ethyl esters) .

Q. How does the compound’s stability vary under different storage conditions?

Basic

The β-keto ester group is prone to hydrolysis. Stability studies recommend:

- Storage at 2–8°C in anhydrous conditions to prevent ester hydrolysis .

- pH monitoring : Degradation accelerates under acidic or alkaline conditions, as seen in acetoacetic acid derivatives .

Q. What reactivity patterns are expected from the β-keto ester moiety in this compound?

Advanced

The β-keto ester is reactive toward:

- Knoevenagel condensations with aldehydes, forming α,β-unsaturated esters.

- Reduction : Catalytic hydrogenation may yield β-hydroxy esters, while selective reduction of the ketone requires NaBH₄/CeCl₃ .

- Tautomerism : The enol form can chelate metals, impacting coordination chemistry studies.

Q. How can researchers design in vitro assays to evaluate biological activity?

Advanced

- Enzymatic inhibition assays : Use purified enzymes (e.g., lipases or esterases) to test competitive inhibition.

- Structure-activity relationship (SAR) : Compare with analogs like 3-oxo-3-pyrrolidin-1-yl-propionitrile to identify critical substituents .

- Cellular uptake studies : Fluorescent labeling (e.g., dansyl derivatives) to track intracellular distribution.

Q. How can conflicting literature data on physicochemical properties (e.g., melting points) be resolved?

Advanced

Discrepancies (e.g., reported melting points of 82°C vs. higher values in similar esters) may arise from impurities or polymorphs. Resolution strategies:

- Differential Scanning Calorimetry (DSC) : To confirm phase transitions.

- HPLC purity analysis : Quantify impurities >0.1% .

- Single-crystal X-ray diffraction : To validate crystalline structure .

Q. What degradation pathways dominate under accelerated stability testing?

Advanced

- Hydrolysis : LC-MS can identify cleavage products (e.g., piperidine and 3-oxo-butyric acid) .

- Oxidation : Radical scavengers (e.g., BHT) mitigate ketone oxidation.

- Kinetic modeling : Arrhenius plots predict shelf life at 25°C based on high-temperature degradation rates .

Q. How does stereochemistry at the β-keto position influence reactivity or bioactivity?

Advanced

Though the compound lacks chiral centers, related analogs (e.g., (3S,4R)-piperidine derivatives) show stereospecific interactions . For hypothetical chiral analogs:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Correlate configuration with optical activity.

Q. What green chemistry approaches apply to large-scale synthesis?

Advanced

- Solvent-free mechanochemistry : Ball milling reduces waste.

- Biocatalysis : Lipases (e.g., Candida antarctica) for esterification in aqueous media .

- Flow chemistry : Continuous reactors improve heat/mass transfer and scalability .

属性

IUPAC Name |

2-piperidin-1-ylethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(13)9-11(14)15-8-7-12-5-3-2-4-6-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCFOMHGZMWTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609314 | |

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-41-1 | |

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。